REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:13])[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([Cl:12])[c:10]2[cH:11]1.[CH3:15][C:16]([O-:17])=[O:18].[CH3:19][C:20](=[O:21])[OH:22].[NH4+:14]>>[Br:1][c:2]1[c:3]([F:13])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9](=[O:17])[c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc2ccnc(Cl)c2cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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O=c1[nH]ccc2cc(F)c(Br)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |